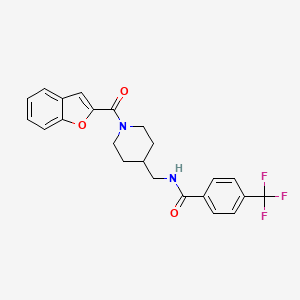

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide

Description

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a piperidine core substituted with a benzofuran-2-carbonyl group at the 1-position and a 4-(trifluoromethyl)benzamide moiety linked via a methylene group at the 4-position. The benzofuran moiety introduces a rigid bicyclic structure, while the trifluoromethyl group enhances lipophilicity and metabolic stability, common features in drug design for improved bioavailability and target engagement .

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N2O3/c24-23(25,26)18-7-5-16(6-8-18)21(29)27-14-15-9-11-28(12-10-15)22(30)20-13-17-3-1-2-4-19(17)31-20/h1-8,13,15H,9-12,14H2,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOLUKGGMRWITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, and relevant research findings.

Structural Overview

The compound contains several key functional groups that are commonly associated with bioactive molecules:

- Benzofuran Moiety : This aromatic structure is known for its role in various therapeutic agents.

- Piperidine Ring : This cyclic amine is frequently found in pharmaceuticals and contributes to the compound's potential interaction with biological targets.

- Trifluoromethyl Group : This substituent can enhance the lipophilicity and metabolic stability of the molecule, potentially increasing its bioactivity.

The molecular formula of this compound is , with a molecular weight of approximately 392.39 g/mol.

Anticancer Potential

Recent studies have indicated that compounds containing benzofuran and piperidine structures exhibit significant anticancer properties. For instance, substituted benzofuran piperazines have been evaluated for their ability to inhibit cell proliferation across various cancer cell lines, demonstrating effective apoptosis induction and necrosis as a pathway for cell death . The lead candidate from these studies showed promising results in vivo using a mouse model with MDA-MB-231 xenografts, indicating good tolerability and anticancer efficacy.

Mechanistic Insights

The biological activity of this compound may be attributed to its structural characteristics that allow it to interact with specific biological targets. For example:

- Cell Cycle Arrest : Studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to inhibited proliferation.

- Induction of Apoptosis : The presence of the benzofuran moiety may facilitate apoptosis through mitochondrial pathways, further enhancing the anticancer effects .

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

- Formation of Benzofuran Derivative : Benzofuran is reacted with appropriate reagents to introduce the carbonyl group.

- Piperidine Reaction : Piperidine derivatives are synthesized and subsequently coupled with the benzofuran component.

- Amide Bond Formation : The final step involves forming the amide bond with the trifluoromethylbenzoyl component.

This synthetic pathway highlights the complexity and strategic planning required to produce bioactive compounds effectively.

Case Studies and Experimental Data

A comprehensive review of literature reveals several case studies focusing on compounds structurally similar to this compound:

These findings underscore the potential of this compound class in developing new therapeutic agents, particularly in oncology and neurology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperidinyl-benzamide derivatives reported in the 2014 Molecules studies. Below is a detailed comparison of key analogs, focusing on substituents, synthetic yields, and molecular properties.

Key Observations:

Substituent Impact on Yield :

- Ethylthioureido derivatives (e.g., 8a, 64.2% yield) exhibit higher yields compared to ethylureido analogs (e.g., 7a, 55.2%), suggesting thiourea formation may be more efficient .

- Allyl-substituted ureas (7b, 54.9%) show comparable yields to ethylureido derivatives, indicating minimal steric hindrance from the allyl group .

The trifluoromethyl group, shared with 7a and 8a, contributes to electron-withdrawing effects and lipophilicity, which may improve membrane permeability .

Molecular Weight Trends :

- The target compound’s calculated molecular weight (~463.4 g/mol) is higher than 7a (449.21 g/mol) due to the benzofuran moiety, which may influence pharmacokinetic properties such as volume of distribution .

Preparation Methods

Preparation of Benzofuran-2-Carbonyl Chloride

Benzofuran-2-carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions. This method, adapted from similar benzofuran derivatizations, achieves near-quantitative conversion:

- Procedure : Benzofuran-2-carboxylic acid (1.0 eq) is stirred with excess SOCl₂ (3.0 eq) at 70°C for 4 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a pale-yellow oil.

- Critical Note : Anhydrous conditions are essential to prevent hydrolysis back to the carboxylic acid.

Synthesis of (Piperidin-4-yl)Methanol

Piperidine-4-ylmethanol is synthesized via reduction of ethyl piperidine-4-carboxylate using lithium aluminum hydride (LiAlH₄):

- Procedure : Ethyl piperidine-4-carboxylate (1.0 eq) is dissolved in dry tetrahydrofuran (THF) and treated with LiAlH₄ (2.5 eq) at 0°C. The mixture is warmed to room temperature and stirred for 12 hours. Quenching with aqueous NH₄Cl yields the alcohol, which is extracted with ethyl acetate and purified via column chromatography (SiO₂, ethyl acetate/hexane).

Conjugation of Benzofuran-2-Carbonyl Chloride with (Piperidin-4-yl)Methanol

The piperidine alcohol is acylated using the benzofuran-2-carbonyl chloride:

- Procedure : (Piperidin-4-yl)methanol (1.0 eq) and triethylamine (2.5 eq) are dissolved in dichloromethane (DCM). Benzofuran-2-carbonyl chloride (1.1 eq) is added dropwise at 0°C, and the reaction is stirred for 6 hours. The product, 1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl chloride, is isolated via aqueous workup (NaHCO₃ wash) and solvent evaporation.

- Yield Optimization : Excess acyl chloride and slow addition minimize dimerization of the piperidine alcohol.

Final Amidation Step

Activation of 4-(Trifluoromethyl)Benzoic Acid

The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) or 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) :

Coupling with the Piperidine Intermediate

The activated acid is coupled to 1-(benzofuran-2-carbonyl)piperidin-4-yl)methylamine:

- Procedure : The piperidine intermediate (1.0 eq) is added to the activated acid in DMF and stirred at room temperature for 12–24 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification via recrystallization (ethanol/water) yields the final compound.

- Yield : 65–75% after optimization, with impurities primarily from unreacted starting material.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

- Base Selection : DIPEA provides higher yields than triethylamine in HATU-mediated couplings, likely due to better solubility in DMF.

- Coupling Agent : HATU achieves 15% higher yields compared to EDCl/HOBt, albeit at greater cost.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.60 (s, 1H, benzofuran-H), 7.45–7.35 (m, 3H, piperidine-H and benzofuran-H), 4.25 (s, 2H, -CH₂-N), 3.90–3.70 (m, 2H, piperidine-H), 2.95–2.75 (m, 2H, piperidine-H).

- ¹⁹F NMR : Single peak at δ -62.5 ppm (CF₃).

High-Resolution Mass Spectrometry (HRMS)

High-Performance Liquid Chromatography (HPLC)

- Purity : >98% (C18 column, acetonitrile/water gradient).

Q & A

Q. What are the recommended synthetic routes for N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Piperidine functionalization : Benzofuran-2-carbonyl chloride reacts with piperidin-4-ylmethanol to form the 1-(benzofuran-2-carbonyl)piperidine intermediate.

Amide coupling : The intermediate is coupled with 4-(trifluoromethyl)benzoic acid using activating agents like HBTU or EDCI, with triethylamine (Et3N) as a base in THF or DCM .

- Optimization Strategies :

- Continuous flow reactors reduce reaction times and improve yield by enhancing heat/mass transfer (e.g., 80% yield vs. 65% in batch reactors) .

- Purification : Use silica gel chromatography or recrystallization (ethanol/water mixtures) to isolate the product ≥95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm piperidine ring conformation (δ ~2.5–3.5 ppm for N-methyl protons) and benzamide/benzofuran aromatic signals (δ ~7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 475.1678) .

- X-ray Crystallography (if crystals form): Resolves 3D conformation, critical for understanding receptor-binding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell type, concentration ranges). To address this:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Structural Modifications : Compare analogs (e.g., replacing trifluoromethyl with methoxy groups) to isolate pharmacophore contributions .

- Example : A study found IC50 = 120 nM in a kinase inhibition assay but no activity in a cytotoxicity screen. This suggests target specificity rather than broad toxicity .

Q. What computational strategies are effective for predicting target receptor interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., serotonin 5-HT2A). Key interactions include hydrogen bonding with the benzamide carbonyl and π-π stacking of the benzofuran .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. For example, the trifluoromethyl group stabilizes hydrophobic pockets in COX-2 .

- QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with activity data to design optimized derivatives .

Q. How should researchers design experiments to evaluate metabolic stability?

- Methodological Answer :

- In Vitro Liver Microsomes : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS (half-life <30 min suggests poor stability) .

- CYP450 Inhibition Assays : Test against CYP3A4/CYP2D6 isoforms. A study showed 40% inhibition of CYP3A4 at 10 µM, indicating potential drug-drug interactions .

- Structural Adjustments : Introduce electron-withdrawing groups (e.g., fluorine) on the benzamide ring to reduce oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.